2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride (CAS 35086-95-4), commonly known as 4-chloronorephedrine hydrochloride, is a halogenated phenethylamine derivative serving as a critical building block in medicinal chemistry and a reference standard in analytical chromatography. As a stable hydrochloride salt, it provides a highly crystalline, water-soluble precursor for the synthesis of substituted oxazolidinones, chiral catalysts, and CNS-active pharmaceutical libraries . Its para-chloro substitution imparts unique lipophilic and electronic properties compared to standard ephedrine analogs, while the distinct chlorine isotopic signature makes it an indispensable internal standard and precursor for forensic and toxicological mass spectrometry workflows.
Attempting to substitute this specific hydrochloride salt with its free-base form (CAS 57908-21-1) or unsubstituted norephedrine severely compromises both process stability and synthetic utility. The free base suffers from a low melting point (58–62 °C) and susceptibility to atmospheric oxidation, leading to poor shelf life and batch-to-batch reproducibility issues in bulk procurement . Furthermore, substituting with unhalogenated norephedrine eliminates the para-chloro reactive handle, preventing downstream palladium-catalyzed cross-coupling reactions and removing the characteristic 35Cl/37Cl isotopic mass spectral pattern required for high-confidence forensic and metabolic tracking.
The 4-chloro group increases lipophilicity; replacement with non-halogenated norephedrine may shift membrane permeability and extraction recovery in forensic protocols.
Norephedrine and ephedrine lack measurable 5-HT effects; substituting with them removes the dual-transporter engagement required for many neuropharmacology models.
The free-base oil or mixed-stereochemistry material cannot guarantee the defined counterion content and diastereomeric purity of the erythro HCl salt.
The hydrochloride salt form of 4-chloronorephedrine demonstrates vastly superior thermal properties compared to its free-base counterpart. According to material specifications, the hydrochloride salt exhibits a melting point of 244–245 °C , whereas the free base melts at a significantly lower 58–62 °C . This >180 °C difference in thermal stability prevents material degradation during high-temperature synthetic steps and ensures long-term shelf stability without the need for strict cold-chain logistics.
| Evidence Dimension | Melting Point (Thermal Stability) |
| Target Compound Data | 244–245 °C (HCl salt) |
| Comparator Or Baseline | 58–62 °C (Free base, CAS 57908-21-1) |
| Quantified Difference | >180 °C increase in melting point |
| Conditions | Standard atmospheric pressure, solid-state storage |
Buyers procuring bulk quantities for scale-up synthesis must select the HCl salt to avoid melting, clumping, and degradation during transport, storage, and exothermic reaction conditions.
Unlike unsubstituted norephedrine, 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride features a reactive para-chloro substituent that serves as a versatile handle for late-stage functionalization. The C-Cl bond can undergo palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to generate extended biaryl or aminated phenethylamine libraries [1]. In contrast, the C-H bond in unsubstituted norephedrine or the highly stable C-F bond in 4-fluoro-norephedrine resists standard cross-coupling, limiting their utility as divergent synthetic intermediates.
| Evidence Dimension | Cross-coupling reactivity |
| Target Compound Data | C-Cl bond enables Pd-catalyzed functionalization |
| Comparator Or Baseline | Unsubstituted norephedrine (inert C-H) / 4-fluoro-norephedrine (inert C-F) |
| Quantified Difference | Qualitative binary (Reactive vs. Inert) under standard Pd-catalysis |
| Conditions | Palladium-catalyzed cross-coupling conditions (e.g., Suzuki/Buchwald) |
For medicinal chemistry procurement, the 4-chloro derivative acts as a divergent building block for library generation, whereas unsubstituted or fluoro analogs are metabolic dead-ends.
In analytical and forensic workflows, the presence of the para-chloro group provides a distinct diagnostic advantage over unhalogenated phenethylamines. The target compound exhibits a characteristic ~3:1 natural isotopic abundance ratio of 35Cl to 37Cl, creating a highly specific mass spectral doublet (M / M+2) [1]. Unsubstituted norephedrine lacks this isotopic signature, making it significantly harder to distinguish from complex biological matrices or background noise in uncalibrated LC-MS/GC-MS runs.
| Evidence Dimension | Mass Spectral Isotopic Pattern |
| Target Compound Data | Distinct ~3:1 (35Cl/37Cl) M/M+2 doublet |
| Comparator Or Baseline | Unsubstituted norephedrine (No halogen isotopic doublet) |
| Quantified Difference | Presence of +2 Da mass shift at ~33% relative abundance |
| Conditions | GC-MS / LC-MS analytical workflows |
Analytical laboratories must procure the 4-chloro standard to ensure high-confidence peak identification and method validation in complex forensic or toxicological samples.
The para-chloro substitution significantly alters the physicochemical profile of the molecule, increasing its lipophilicity compared to standard ephedrine analogs. The predicted LogP for 4-chloronorephedrine is approximately 2.42, compared to ~1.0 for unsubstituted norephedrine . This ~1.42-log unit increase in lipophilicity translates to substantially longer retention times and improved resolution on standard C18 reverse-phase HPLC columns, preventing co-elution with highly polar early-eluting matrix components.
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | LogP ~ 2.42 |
| Comparator Or Baseline | Unsubstituted norephedrine (LogP ~ 1.0) |
| Quantified Difference | ~1.42 log unit increase in lipophilicity |
| Conditions | Standard predictive models / reverse-phase chromatography conditions |
Procurement of the 4-chloro analog ensures better chromatographic resolution and extraction efficiency in liquid-liquid extraction (LLE) protocols compared to more polar analogs.
Leveraging the superior thermal stability of the hydrochloride salt (melting point 244–245 °C) and the reactive para-chloro handle, this compound is ideal for cyclization reactions to form oxazolidinone derivatives. The C-Cl bond can subsequently be functionalized via cross-coupling, making it a superior starting material for medicinal chemistry libraries compared to unsubstituted or free-base analogs .
Due to its distinct 35Cl/37Cl isotopic mass spectral pattern and optimized HPLC retention profile (LogP ~2.42), this compound is a critical analytical standard. It is specifically procured by forensic labs for the calibration of LC-MS/GC-MS equipment and the high-confidence identification of halogenated phenethylamine designer drugs in complex biological matrices [1].
The specific para-chloro substitution dramatically alters the binding affinity profile toward monoamine transporters compared to unhalogenated ephedrines. The water-soluble hydrochloride salt is directly compatible with aqueous in vitro biological assays, ensuring accurate dosing and reproducible solubility without the use of confounding organic solvents .